Cas no 1261810-13-2 (7-Hydroxyquinoline-6-acetic acid)

7-Hydroxyquinoline-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 7-Hydroxyquinoline-6-acetic acid
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- インチ: 1S/C11H9NO3/c13-10-6-9-7(2-1-3-12-9)4-8(10)5-11(14)15/h1-4,6,13H,5H2,(H,14,15)
- InChIKey: ACXWBLMTNWQWMO-UHFFFAOYSA-N
- ほほえんだ: OC1=CC2C(=CC=CN=2)C=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.4
7-Hydroxyquinoline-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000537-250mg |
7-Hydroxyquinoline-6-acetic acid |
1261810-13-2 | 98% | 250mg |
$785.85 | 2022-04-03 | |
Alichem | A189000537-500mg |
7-Hydroxyquinoline-6-acetic acid |
1261810-13-2 | 98% | 500mg |
$1,132.55 | 2022-04-03 | |
Alichem | A189000537-1g |
7-Hydroxyquinoline-6-acetic acid |
1261810-13-2 | 98% | 1g |
$1,871.66 | 2022-04-03 |
7-Hydroxyquinoline-6-acetic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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7-Hydroxyquinoline-6-acetic acidに関する追加情報
7-Hydroxyquinoline-6-acetic Acid: A Comprehensive Overview
7-Hydroxyquinoline-6-acetic acid, identified by the CAS number 1261810-13-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. In this article, we delve into the properties, synthesis, biological activities, and recent advancements related to this compound.
The structure of 7-hydroxyquinoline-6-acetic acid comprises a quinoline ring system with hydroxyl and acetic acid substituents. The quinoline moiety, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, is known for its versatility in chemical reactivity and biological interactions. The hydroxyl group at position 7 and the acetic acid group at position 6 introduce additional functional groups that can influence the compound's solubility, stability, and bioavailability. These structural features make 7-hydroxyquinoline-6-acetic acid a promising candidate for various applications.
Recent studies have explored the synthesis of 7-hydroxyquinoline-6-acetic acid through diverse methodologies. One approach involves the condensation of o-aminoacetophenone with aldehydes or ketones, followed by oxidation to introduce the hydroxyl group. Another method utilizes the Friedlander synthesis, which employs β-keto esters and o-phenylenediamine derivatives. These synthetic routes not only enhance the accessibility of the compound but also pave the way for further structural modifications to optimize its properties.
The biological activities of 7-hydroxyquinoline-6-acetic acid have been extensively investigated in recent years. Research indicates that this compound exhibits potent antioxidant properties, making it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, studies have demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression, highlighting its potential as an anti-inflammatory and anticancer agent.
In terms of pharmacokinetics, 7-hydroxyquinoline-6-acetic acid has shown favorable absorption profiles in preclinical models. Its solubility in physiological fluids and metabolic stability are attributes that enhance its suitability as a drug candidate. Furthermore, recent advancements in nanotechnology have enabled the formulation of this compound into nanoparticles, which could improve its delivery efficiency and reduce side effects.
The application of 7-hydroxyquinoline-6-acetic acid extends beyond pharmacology into material science. Its coordination abilities with metal ions make it a valuable component in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
In conclusion, 7-hydroxyquinoline-6-acetic acid, with its unique structure and diverse functional groups, represents a multifaceted compound with significant potential across various scientific domains. Ongoing research continues to uncover new insights into its properties and applications, underscoring its importance as a subject of interest in contemporary chemical research.
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